1H-[1,3]dioxolo[4,5-f]benzotriazole
Description
1H-[1,3]Dioxolo[4,5-f]benzotriazole is a fused heterocyclic compound comprising a benzotriazole core fused with a 1,3-dioxole ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The benzotriazole moiety provides nitrogen-rich aromaticity, while the dioxole ring enhances solubility and modulates reactivity. Its applications span anticancer agents, fluorescence probes, and agrochemical intermediates .
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2H-[1,3]dioxolo[4,5-f]benzotriazole |
InChI |
InChI=1S/C7H5N3O2/c1-4-5(9-10-8-4)2-7-6(1)11-3-12-7/h1-2H,3H2,(H,8,9,10) |
InChI Key |
FDYKQHQCMZDLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=NNN=C3C=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the intermediate benzotriazole. This intermediate is then subjected to further cyclization with a dioxole derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 1H-[1,3]dioxolo[4,5-f]benzotriazole often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of dioxolo[4,5-f]benzotriazole-2,3-dione.
Reduction: Formation of 1,2-dihydro-1H-[1,3]dioxolo[4,5-f]benzotriazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-[1,3]dioxolo[4,5-f]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Fused Dioxole-Heterocycle Systems
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Nitrogen vs. Sulfur : Replacing benzotriazole’s nitrogen with sulfur (benzothiazole analogues) reduces polarity and alters bioactivity, as seen in dye applications .
- Ring Fusion: Cyclopenta-fused indole derivatives (e.g., Cyclopenta(b)-1,3-dioxolo[4,5-f]indole) exhibit enhanced microtubule disruption compared to non-fused analogues .
Functional Group Variations and Pharmacological Profiles
Table 2: Bioactivity Comparison of Selected Analogues
| Compound Class | Biological Activity | Mechanism/Notes | References |
|---|---|---|---|
| Benzotriazole-dioxole hybrids | Anticancer (e.g., kinase inhibition) | Dual heterocyclic framework enhances target engagement | |
| Benzimidazoles | Broad-spectrum (antiviral, antimicrobial) | Nitrogen substitution pattern critical | |
| Thiazole-dioxole derivatives | Antimicrobial, agrochemical | Sulfur atom improves membrane permeability | |
| Triazole-oxadiazole hybrids | Anti-inflammatory, enzyme inhibition | Synergistic effects from multiple heterocycles |
Notable Findings:
- Benzotriazole vs. Benzimidazole : While both contain fused nitrogen heterocycles, benzotriazole derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidation .
- Triazole-Oxadiazole Hybrids : Compounds like 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole show enhanced kinase inhibition compared to simpler triazoles, attributed to their multi-heterocyclic design .
Critical Insights :
- Analytical Consistency : Benzotriazole-dioxole compounds are consistently characterized via HR-ESI-MS and NMR, ensuring structural fidelity .
- Yield Challenges : Fused indole derivatives (e.g., Cyclopenta(b)-1,3-dioxolo[4,5-f]indole) require complex multi-step syntheses, often resulting in lower yields compared to benzothiazole analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
